molecular formula C11H22N2O2 B12441382 Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate

Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate

Cat. No.: B12441382
M. Wt: 214.30 g/mol
InChI Key: HRAQVANQBLAPFF-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Material: Piperidine derivative.

    Reagent: Tert-butyl chloroformate.

    Solvent: Anhydrous conditions are often preferred.

    Reaction Conditions: The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

Uniqueness

Tert-butyl 1-(aminomethyl)piperidine-3-carboxylate is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various compounds, providing a platform for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)piperidine-3-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-5-4-6-13(7-9)8-12/h9H,4-8,12H2,1-3H3

InChI Key

HRAQVANQBLAPFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)CN

Origin of Product

United States

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